molecular formula C5H6N4O2 B1460641 2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde CAS No. 88075-70-1

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde

Cat. No.: B1460641
CAS No.: 88075-70-1
M. Wt: 154.13 g/mol
InChI Key: UARQZTIUTBJHGG-UHFFFAOYSA-N
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Description

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde is a heterocyclic compound with significant importance in medicinal chemistry. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its potential biological activities and is used as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde typically involves the reaction of 2,4-diamino-6-chloropyrimidine with appropriate reagents. One common method includes the treatment of 2,4-diamino-6-chloropyrimidine with sodium hydroxide in an aqueous medium, followed by the addition of formic acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.

    Medicine: Explored for its anti-tubercular and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it inhibits the enzyme dihydrofolate reductase by binding to its active site, thereby preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit dihydrofolate reductase makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,4-diamino-6-oxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-2(1-10)4(11)9-5(7)8-3/h1H,(H5,6,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARQZTIUTBJHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389930
Record name 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88075-70-1
Record name 2,4-diamino-6-hydroxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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